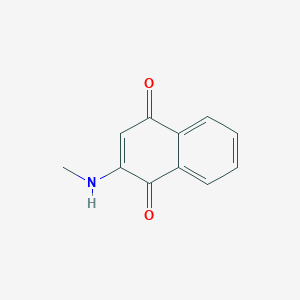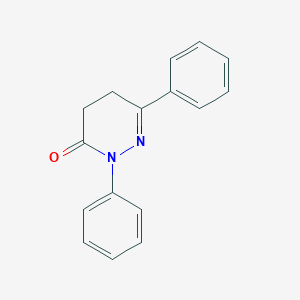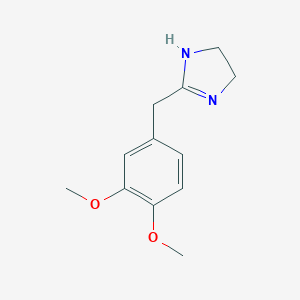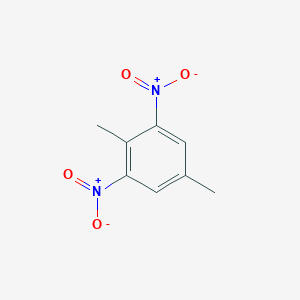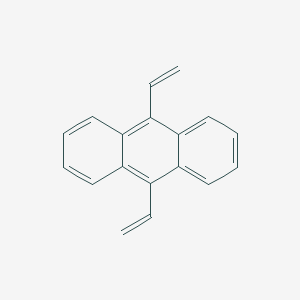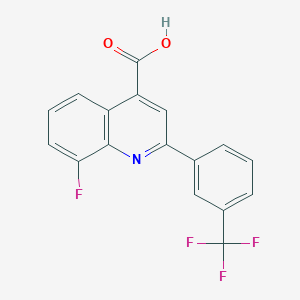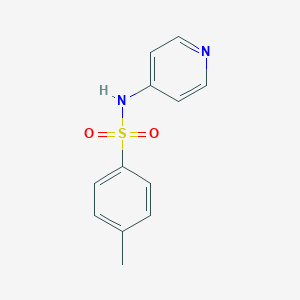
Benzenesulfonamide, 4-methyl-N-4-pyridinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-methyl-N-4-pyridinyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.
Wirkmechanismus
The mechanism of action of TAK-659 involves the inhibition of BTK. BTK is a key enzyme involved in the activation of B cells and the production of antibodies. Inhibition of BTK leads to a reduction in the activity of B cells and a decrease in the production of antibodies. This mechanism of action has been shown to be effective in the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have both biochemical and physiological effects. Biochemically, TAK-659 has been shown to inhibit the activity of BTK, leading to a reduction in the activity of B cells and a decrease in the production of antibodies. Physiologically, TAK-659 has been shown to inhibit the growth of cancer cells and reduce the symptoms of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-659 in lab experiments include its selectivity for BTK, its ability to inhibit the growth of cancer cells, and its potential applications in the treatment of autoimmune diseases. The limitations of using TAK-659 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One direction is to further study its potential applications in the treatment of cancer and autoimmune diseases. Another direction is to develop more potent and selective inhibitors of BTK. Additionally, further research is needed to fully understand the mechanism of action of TAK-659 and its potential side effects.
In conclusion, TAK-659 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed. The future directions for the research and development of TAK-659 include further study of its potential applications, development of more potent and selective inhibitors of BTK, and further research to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis method of TAK-659 involves multiple steps. The starting material for the synthesis is 4-methylpyridine, which undergoes a reaction with chlorosulfonic acid to form 4-methylpyridine-1-oxide. The 4-methylpyridine-1-oxide is then reacted with sodium hydroxide to form 4-methylpyridine-N-oxide. The final step involves the reaction of 4-methylpyridine-N-oxide with 4-aminobenzenesulfonamide to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research has been in the treatment of cancer. TAK-659 has been shown to inhibit the growth of cancer cells by blocking the activity of BTK, which is a key enzyme involved in the growth and survival of cancer cells. TAK-659 has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
CAS-Nummer |
15309-69-0 |
|---|---|
Produktname |
Benzenesulfonamide, 4-methyl-N-4-pyridinyl- |
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
4-methyl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-10-2-4-12(5-3-10)17(15,16)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14) |
InChI-Schlüssel |
XAICNOASCGJHSS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



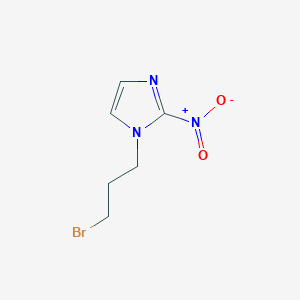

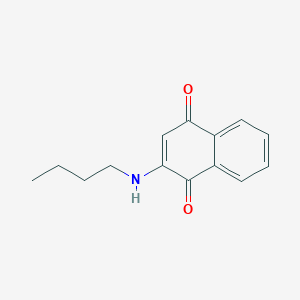
![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)
